molecular formula C14H11BrClF2NO B13823975 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone

1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone

Cat. No.: B13823975
M. Wt: 362.59 g/mol
InChI Key: HNOKHCKOQIYXJP-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is a complex organic compound that features a naphthalene ring substituted with bromine, dimethylamino, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone typically involves multiple steps One common method starts with the bromination of naphthalene to introduce the bromine atomThe final steps involve the addition of chloro and difluoro groups to the ethanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups like hydroxyl or alkyl groups.

Scientific Research Applications

1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The exact pathways depend on the specific application, but it often involves the modulation of cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one: Similar structure but lacks the dimethylamino and difluoro groups.

    4-(4-Bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one: Contains a pyrimidine ring and different substituents.

Uniqueness

1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C14H11BrClF2NO

Molecular Weight

362.59 g/mol

IUPAC Name

1-[4-bromo-1-(dimethylamino)naphthalen-2-yl]-2-chloro-2,2-difluoroethanone

InChI

InChI=1S/C14H11BrClF2NO/c1-19(2)12-9-6-4-3-5-8(9)11(15)7-10(12)13(20)14(16,17)18/h3-7H,1-2H3

InChI Key

HNOKHCKOQIYXJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C2=CC=CC=C21)Br)C(=O)C(F)(F)Cl

Origin of Product

United States

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